Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Overview
Description
Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is an organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its unique three-dimensional framework. The presence of two ester groups at the 1 and 4 positions of the bicyclo[2.2.2]octane ring makes it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate is primarily used in the preparation of transparent porous materials . These materials are often used in the study of molecules under solid confined space .
Mode of Action
The compound interacts with its targets by forming Metal–Organic Frameworks (MOFs) . MOFs represent a unique opportunity due to their tunable pore size . Aromatic linkers present strong absorption and reduce the transparency . This compound, with its bicyclic organic dicarboxylic linkers, is used as a solid solvent .
Biochemical Pathways
The exact biochemical pathways affected by Diethyl Bicyclo[22It’s known that the compound plays a role in the formation oftransparent porous materials , which can impact various biochemical processes depending on the specific application of these materials.
Pharmacokinetics
The pharmacokinetics of Diethyl Bicyclo[22It’s known that the compound has a molecular formula ofC12H18O4 , an average mass of 226.269 Da , and a monoisotopic mass of 226.120514 Da .
Result of Action
The primary result of the action of this compound is the formation of transparent porous materials . These materials offer a different access towards the study of molecules under solid confined space .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, during the preparation of transparent porous materials, it’s important to avoid contact with strong oxidizing agents to prevent fire or explosion . Additionally, the compound should be handled with care to prevent inhalation, ingestion, or skin contact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate typically involves the esterification of bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The reaction is carried out using ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Reduction: Diol derivatives of bicyclo[2.2.2]octane.
Substitution: Various substituted bicyclo[2.2.2]octane derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
- Bicyclo[2.2.2]octane-1,4-dicarboxamide
Uniqueness
Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is unique due to its specific ester groups, which provide distinct reactivity compared to its dimethyl and acid counterparts. The ethyl esters offer different solubility and steric properties, making this compound suitable for specific applications where other derivatives may not be as effective.
Properties
IUPAC Name |
diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-17-11(15)13-5-8-14(9-6-13,10-7-13)12(16)18-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIYNXJTNHXZES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511676 | |
Record name | Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1659-75-2 | |
Record name | Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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